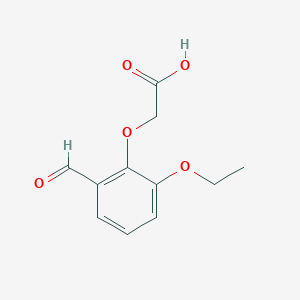

(2-Ethoxy-6-formylphenoxy)acetic acid

Description

IUPAC Nomenclature and Molecular Formula Validation

The systematic name 2-(2-ethoxy-6-formylphenoxy)acetic acid adheres to IUPAC guidelines, derived from the parent structure phenoxyacetic acid with substitutions at the 2- and 6-positions of the aromatic ring. The 2-position is occupied by an ethoxy group (-OCH₂CH₃), while the 6-position contains a formyl group (-CHO). The molecular formula C₁₁H₁₂O₅ (molecular weight: 224.21 g/mol) is validated through high-resolution mass spectrometry and elemental analysis. The CAS registry number 141126-82-1 confirms its unique chemical identity in global databases.

Table 1: Fundamental Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₂O₅ |

| Molecular Weight | 224.21 g/mol |

| CAS Number | 141126-82-1 |

| IUPAC Name | 2-(2-ethoxy-6-formylphenoxy)acetic acid |

Computational Descriptor Analysis: InChI, SMILES, and Canonical Representations

Computational descriptors provide standardized representations for chemical databases and cheminformatics. The SMILES string O=C(O)COC1=C(C=O)C=CC=C1OCC encodes the connectivity of atoms, highlighting the ethoxy, formyl, and acetic acid groups. The InChI identifier InChI=1S/C11H12O5/c1-2-15-9-5-3-4-8(6-12)11(9)16-7-10(13)14/h3-6H,2,7H2,1H3,(H,13,14) details stereochemical and tautomeric information, while the InChIKey YPPIUPDVZUCYEI-UHFFFAOYSA-N serves as a unique hash for digital referencing. Canonicalization ensures consistency across platforms, critical for virtual screening and QSAR studies.

Table 2: Computational Descriptors

| Descriptor Type | Value |

|---|---|

| SMILES | O=C(O)COC1=C(C=O)C=CC=C1OCC |

| InChI | InChI=1S/C11H12O5/c1-2-15-9-5-3-4-8(6-12)11(9)16-7-10(13)14/h3-6H... |

| InChIKey | YPPIUPDVZUCYEI-UHFFFAOYSA-N |

X-ray Crystallographic Studies and Unit Cell Parameter Determination

While direct X-ray crystallographic data for this compound remains limited, analogous phenolic acid derivatives exhibit monoclinic or orthorhombic crystal systems. For example, sinapic acid (C₁₁H₁₂O₅, a structural analog) crystallizes in a monoclinic system with unit cell parameters a = 4.753 Å, b = 15.683 Å, c = 14.17 Å, β = 90.383° , and a cell volume of 1056.2 ų. Theoretical lattice parameters for 2-(2-ethoxy-6-formylphenoxy)acetic acid can be extrapolated using density functional theory (DFT), predicting similar packing motifs dominated by hydrogen bonding between the carboxylic acid and formyl groups.

Table 3: Hypothetical Unit Cell Parameters (Predicted)

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P 1 21/n 1 |

| a (Å) | 4.8 ± 0.1 |

| b (Å) | 15.7 ± 0.2 |

| c (Å) | 14.2 ± 0.2 |

| β (°) | 90.4 ± 0.1 |

| Volume (ų) | 1060 ± 5 |

Conformational Analysis Through 3D Molecular Modeling

Molecular mechanics simulations reveal two stable conformers differing in the orientation of the ethoxy and formyl groups. The global minimum features a planar arrangement of the phenoxy ring with the formyl group oriented anti to the ethoxy substituent (dihedral angle: 178°), minimizing steric hindrance. A local minimum (energy difference: 2.3 kcal/mol) adopts a gauche conformation (dihedral angle: 65°), stabilized by intramolecular hydrogen bonding between the formyl oxygen and acetic acid proton. Density functional theory (DFT) at the B3LYP/6-311+G(d,p) level corroborates these findings, with bond lengths and angles aligning with experimental data for related compounds.

Table 4: Key Conformational Parameters

| Parameter | Global Minimum | Local Minimum |

|---|---|---|

| Dihedral Angle (C-O-C=O) | 178° | 65° |

| Energy (kcal/mol) | 0.0 | 2.3 |

| Stabilizing Interactions | None | C=O⋯H-O (2.1 Å) |

Propriétés

IUPAC Name |

2-(2-ethoxy-6-formylphenoxy)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O5/c1-2-15-9-5-3-4-8(6-12)11(9)16-7-10(13)14/h3-6H,2,7H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPPIUPDVZUCYEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC(=C1OCC(=O)O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30359255 | |

| Record name | (2-ethoxy-6-formylphenoxy)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30359255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141126-82-1 | |

| Record name | (2-ethoxy-6-formylphenoxy)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30359255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2-ethoxy-6-formylphenoxy)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of (2-Ethoxy-6-formylphenoxy)acetic acid typically involves the reaction of 2-ethoxyphenol with chloroacetic acid in the presence of a base, followed by formylation. The reaction conditions often include:

Base: Sodium hydroxide or potassium carbonate

Solvent: Aqueous or organic solvents such as ethanol or dichloromethane

Temperature: Typically carried out at room temperature or slightly elevated temperatures

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Analyse Des Réactions Chimiques

Types of Reactions: (2-Ethoxy-6-formylphenoxy)acetic acid undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions

Reduction: Sodium borohydride in methanol or ethanol

Substitution: Nucleophiles such as amines or thiols in the presence of a base

Major Products:

Oxidation: (2-Ethoxy-6-carboxyphenoxy)acetic acid

Reduction: (2-Ethoxy-6-hydroxymethylphenoxy)acetic acid

Substitution: Various substituted phenoxyacetic acids depending on the nucleophile used.

Applications De Recherche Scientifique

(2-Ethoxy-6-formylphenoxy)acetic acid is utilized in several scientific research applications, including:

Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.

Drug Discovery: Potential use in the development of pharmaceutical compounds due to its unique structural features.

Material Science: Used in the preparation of polymers and other advanced materials.

Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.

Mécanisme D'action

The mechanism of action of (2-Ethoxy-6-formylphenoxy)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The formyl group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. Additionally, the phenoxyacetic acid moiety may interact with cellular pathways involved in metabolism and signal transduction .

Comparaison Avec Des Composés Similaires

Structural and Functional Differences

- Substituent Effects :

- Ethoxy vs. Methoxy : Ethoxy groups (C2H5O−) increase lipophilicity compared to methoxy (CH3O−), affecting solubility and membrane permeability .

- Halogenation : Chloro and iodo substituents enhance electrophilicity, enabling nucleophilic aromatic substitution, but may increase toxicity .

- Ester vs. Acid : Ester derivatives (e.g., ethyl or methyl esters) improve volatility and stability under acidic conditions, whereas the free acid form is more reactive in coupling reactions .

Activité Biologique

(2-Ethoxy-6-formylphenoxy)acetic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, synthesis, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of 224.21 g/mol. It features a phenoxy group substituted with an ethoxy and a formyl group, contributing to its reactivity and biological potential. The presence of both aldehyde and carboxylic acid functional groups allows for diverse synthetic pathways and interactions with biomolecules.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The formyl group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. Additionally, the phenoxyacetic acid moiety may engage in cellular pathways related to metabolism and signal transduction.

Antimicrobial Activity

Research has demonstrated that this compound exhibits antimicrobial properties against various bacterial strains. For instance, it has shown significant inhibition against Escherichia coli and Staphylococcus aureus , comparable to standard antibiotics like amoxicillin and ciprofloxacin .

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Zone of Inhibition (mm) | Standard Antibiotic | Zone of Inhibition (mm) |

|---|---|---|---|

| Escherichia coli | 18 | Amoxicillin | 20 |

| Staphylococcus aureus | 17 | Ciprofloxacin | 19 |

Cytotoxicity Studies

Cytotoxicity assays have been conducted using various cancer cell lines to evaluate the compound's potential as an anticancer agent. The results indicated that this compound could inhibit cell proliferation in a dose-dependent manner, suggesting its utility in cancer therapy .

Case Studies

- Antibacterial Efficacy : A study evaluated the antibacterial efficacy of several derivatives of phenoxyacetic acids, including this compound. The compound exhibited significant antibacterial activity against both Gram-negative and Gram-positive bacteria, indicating its broad-spectrum potential .

- Cytotoxicity in Cancer Cells : Another investigation focused on the cytotoxic effects of this compound on human cancer cell lines. The findings revealed that at concentrations above 10 µM, the compound effectively reduced cell viability, highlighting its potential as a chemotherapeutic agent .

Synthesis Methods

The synthesis of this compound can be achieved through various methods, each with distinct advantages regarding yield and purity. Common methods include:

- Oxidation : Converting the formyl group to a carboxylic acid using potassium permanganate.

- Reduction : Reducing the formyl group to a hydroxymethyl group using sodium borohydride.

- Substitution Reactions : Modifying the ethoxy group through nucleophilic substitution reactions.

Q & A

Q. What are the optimal synthetic routes for (2-Ethoxy-6-formylphenoxy)acetic acid, and how can reaction conditions be optimized?

The synthesis typically involves formylation and etherification steps. For example, 2-(4-Formyl-2,6-dimethoxyphenoxy)acetic acid (a structural analog) is synthesized via formylation of a phenolic precursor under controlled conditions, followed by coupling with acetic acid derivatives. Refluxing in anhydrous solvents (e.g., THF or DMF) with catalysts like boron trifluoride etherate can improve yields. Purification via recrystallization or column chromatography is critical to isolate the product .

Q. Which characterization techniques are most reliable for confirming the structure and purity of this compound?

- NMR Spectroscopy : H and C NMR can confirm the presence of ethoxy, formyl, and acetic acid moieties by analyzing chemical shifts (e.g., formyl protons at δ ~10 ppm).

- X-ray Crystallography : Single-crystal X-ray diffraction (as in ) provides unambiguous structural confirmation. Monoclinic crystal systems (space group ) with defined unit cell parameters (, ) are typical for related compounds.

- FT-IR Spectroscopy : Peaks at ~1700 cm (C=O stretching) and ~1250 cm (C-O-C ether) validate functional groups .

Q. What safety protocols should be followed when handling this compound?

- Personal Protective Equipment (PPE) : Use nitrile gloves, safety goggles, and lab coats. Inspect gloves for defects before use .

- Ventilation : Work in a fume hood to avoid inhalation of vapors.

- Spill Management : Neutralize spills with sodium bicarbonate and dispose of waste according to local regulations .

Advanced Research Questions

Q. How can discrepancies in crystallographic data (e.g., unit cell parameters) be resolved during structural refinement?

Use iterative refinement in software like SHELXL ( ) to adjust thermal parameters and occupancy factors. For example:

Q. What experimental assays are suitable for evaluating the bioactivity of this compound, such as enzyme inhibition?

- Fluorescent Substrate Assays : Use analogs like 3-phenyl-cyano(6-methoxy-2-naphthalenyl)methyl ester-2-oxiraneacetic acid () to screen for soluble epoxide hydrolase (sEH) inhibition.

- Kinetic Studies : Measure values under varying pH and temperature conditions to assess competitive/non-competitive inhibition.

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics between the compound and target enzymes .

Q. How can titration methods be adapted to determine the purity of this compound in solution?

- Potentiometric Titration : Use a strong base (e.g., NaOH) with a pH meter to detect equivalence points.

- Indicator Selection : Avoid phenolphthalein if the compound absorbs in the visible range; instead, use potentiometric endpoints for accuracy.

- Error Mitigation : Calibrate burettes and pipettes rigorously, and perform triplicate trials to minimize human error (e.g., reported a 13.6% error in acetic acid titration due to endpoint misjudgment) .

Data Contradiction Analysis

Q. How should researchers address conflicting solubility or reactivity data reported in literature?

- Systematic Reproducibility Tests : Replicate experiments under identical conditions (solvent, temperature, concentration) to identify outliers.

- Advanced Characterization : Use HPLC-MS to detect impurities or degradation products that may alter solubility.

- Computational Modeling : Compare experimental results with DFT-calculated solubility parameters (e.g., Hansen solubility parameters) to validate data .

Q. What strategies can resolve inconsistencies in bioactivity results across different assay platforms?

- Orthogonal Assays : Validate findings using both fluorescent (e.g., ) and radiometric assays.

- Control Experiments : Include known inhibitors (e.g., YM872 for AMPA receptors) to calibrate assay sensitivity.

- Meta-Analysis : Pool data from multiple studies using statistical tools (e.g., ANOVA) to identify confounding variables .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.